molecular formula C23H25N5O5 B1670899 Doxazosin CAS No. 74191-85-8

Doxazosin

Numéro de catalogue: B1670899
Numéro CAS: 74191-85-8
Poids moléculaire: 451.5 g/mol
Clé InChI: RUZYUOTYCVRMRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La doxazosin est un médicament principalement utilisé pour traiter les symptômes de l'hypertrophie bénigne de la prostate (prostate élargie) et de l'hypertension (pression artérielle élevée). Elle appartient à la classe des antagonistes des récepteurs alpha-1 adrénergiques, qui agissent en relaxant les vaisseaux sanguins et les muscles de la prostate et du col de la vessie, ce qui facilite le flux sanguin et l'urination chez les patients .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La doxazosin est synthétisée par un processus en plusieurs étapes impliquant la réaction du chlorure de 2,3-dihydro-1,4-benzodioxine-2-carbonyle avec la 4-amino-6,7-diméthoxyquinazoline en présence d'une base. Cette réaction forme la structure de base de la this compound, qui est ensuite modifiée pour produire le composé final .

Méthodes de production industrielle : Dans les environnements industriels, la this compound est produite à l'aide de réacteurs chimiques à grande échelle où les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une grande pureté. Le processus implique l'utilisation de solvants, de catalyseurs et d'étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final .

Types de réactions :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes de quinazoline, tandis que les réactions de substitution peuvent produire divers dérivés de la this compound .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound agit en inhibant sélectivement les récepteurs alpha-1 adrénergiques, qui se trouvent dans les muscles lisses des vaisseaux sanguins et de la prostate. En bloquant ces récepteurs, la this compound provoque la relaxation des muscles, ce qui conduit à une vasodilatation (élargissement des vaisseaux sanguins) et à une diminution de la pression artérielle. Dans la prostate, cette relaxation contribue à soulager les symptômes urinaires associés à l'hypertrophie bénigne de la prostate .

Composés similaires :

Unicité de la this compound : La this compound est unique en raison de sa longue demi-vie, qui permet une administration une fois par jour. Cela la rend plus pratique pour les patients par rapport aux autres antagonistes des récepteurs alpha-1 adrénergiques. De plus, la this compound s'est avérée avoir des propriétés anticancéreuses potentielles, ce qui n'est pas une caractéristique courante parmi les composés similaires .

Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia (BPH)

Doxazosin is widely recognized for its effectiveness in treating BPH, a condition characterized by an enlarged prostate that can cause urinary difficulties. The drug alleviates symptoms by relaxing the muscles around the prostate and bladder neck.

Clinical Efficacy

  • Study Findings : A multicenter trial demonstrated that 81% of patients achieved satisfactory blood pressure control with this compound, with a mean dosage of 3.3 mg daily . This highlights its dual benefit for patients with both hypertension and BPH.
  • Dosage : The recommended starting dose for BPH is 1 mg once daily, which can be titrated up to a maximum of 8 mg based on patient response .

Management of Hypertension

This compound serves as a second-line treatment option for hypertension, particularly in patients who also suffer from BPH. It is effective in lowering blood pressure through vasodilation.

Evidence from Clinical Trials

  • In a study involving hypertensive patients, this compound effectively reduced systolic and diastolic blood pressure by an average of 23.8 mm Hg and 17.3 mm Hg, respectively .
  • Comparison with Other Drugs : A significant trial (ALLHAT) indicated that while this compound was effective, it was associated with a higher incidence of cardiovascular events compared to chlorthalidone, prompting caution in its use as a first-line treatment .

Treatment of Ureteral Stones

This compound has been explored as a treatment option for ureteral stones due to its ability to relax smooth muscle in the ureter, which may facilitate stone passage.

Guidelines and Recommendations

  • Although tamsulosin is more commonly studied for this indication, this compound has shown efficacy in aiding the expulsion of stones less than 10 mm in size .

Management of PTSD-Associated Nightmares

Emerging research indicates that this compound may be beneficial in treating nightmares associated with post-traumatic stress disorder (PTSD).

Case Studies

  • A case report detailed a Vietnam War veteran who experienced significant improvement in sleep quality after switching from prazosin to this compound for PTSD-related nightmares . The patient reported fewer nightmares and improved overall sleep within one week of starting this compound.
  • Another case highlighted the successful use of immediate-release this compound in reducing trauma-related symptoms without significant adverse effects, suggesting its potential as an alternative treatment for PTSD-related arousal symptoms .

Summary Table: Applications of this compound

ApplicationIndicationEvidence/Notes
Benign Prostatic Hyperplasia Urinary flow improvementEffective; starting dose 1 mg/day, titrated up to 8 mg
Hypertension Blood pressure managementEffective; caution due to increased cardiovascular events compared to others
Ureteral Stones Facilitation of stone passageEfficacy noted; recommended for stones <10 mm
PTSD Nightmares Reduction in trauma-related nightmaresCase studies show improvement; alternative to prazosin

Mécanisme D'action

Doxazosin works by selectively inhibiting alpha-1 adrenergic receptors, which are found in the smooth muscles of blood vessels and the prostate. By blocking these receptors, this compound causes the muscles to relax, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure. In the prostate, this relaxation helps alleviate urinary symptoms associated with benign prostatic hyperplasia .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its long half-life, which allows for once-daily dosing. This makes it more convenient for patients compared to other alpha-1 adrenergic receptor antagonists. Additionally, this compound has been shown to have potential anticancer properties, which is not a common feature among similar compounds .

Activité Biologique

Doxazosin is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Its biological activity encompasses various mechanisms that influence vascular smooth muscle relaxation, urinary flow improvement, and potential effects on other conditions such as post-traumatic stress disorder (PTSD). This article details the biological activity of this compound, supported by case studies and research findings.

This compound selectively inhibits postsynaptic alpha-1 adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate. This action results in:

  • Decreased Blood Pressure : By blocking alpha-1 receptors on vascular smooth muscle, this compound reduces systemic peripheral vascular resistance, thus lowering blood pressure without significantly affecting heart rate .
  • Improved Urinary Flow : In patients with BPH, this compound alleviates urinary symptoms by relaxing smooth muscles in the prostate and bladder neck, enhancing urinary frequency and stream .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 60%-70% when administered orally. Key pharmacokinetic parameters include:

ParameterValue
Peak Concentration2-3 hours post-administration
Volume of Distribution1.0-1.9 L/kg
Protein Binding~98%
Terminal Elimination Half-life10-12 hours (up to 22 hours)
MetabolismHepatic (CYP2C19, CYP2D6, CYP3A4)
Excretion~5% unchanged in urine

These characteristics indicate that this compound is extensively metabolized in the liver, with minimal unchanged drug excreted .

Hypertension and BPH

A significant study compared this compound with chlorthalidone in hypertensive patients. The results indicated that while this compound effectively lowered blood pressure, it was associated with a higher incidence of cardiovascular events compared to chlorthalidone. Specifically, there was a 25% increased risk of major cardiovascular events in the this compound group .

In another clinical trial involving patients with BPH, this compound significantly reduced International Prostate Symptom Scores from an average of 15 to 7.9 points over a 14-week period, demonstrating its efficacy in improving urinary symptoms .

Case Studies on PTSD

This compound has been explored for its effects on PTSD-related nightmares. A diary-based case study indicated that higher doses (8 mg) significantly reduced nightmare occurrences compared to lower doses (4 mg) or no medication at all. The analysis showed a marked improvement in sleep quality among participants taking this compound .

Research Insights

Recent studies have highlighted additional biological activities of this compound:

  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in certain cell lines, suggesting potential implications for cardiac health and heart failure risk due to its effects on hERG potassium channels .
  • Oxidative Stress and Cytotoxicity : A study demonstrated that this compound could decrease cell viability in HepG2 cells in a dose-dependent manner, indicating possible cytotoxic effects that warrant further investigation into its long-term safety profile .

Propriétés

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77883-43-3 (mesylate)
Record name Doxazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022964
Record name Doxazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.8%, 7.90e-01 g/L
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Doxazosin selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes. This action on blood vessels decreases systemic peripheral vascular resistance, reducing blood pressure, exerting minimal effects on the heart rate due to its receptor selectivity. Norepinephrine-activated alpha-1 receptors located on the prostate gland and bladder neck normally cause contraction of regional muscular tissue, obstructing urinary flow and contributing to the symptoms of benign prostatic hypertrophy. Alpha-1 antagonism causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH. Recently, doxazosin was found to cause apoptosis of hERG potassium channels in an in vitro setting, possibly contributing to a risk of heart failure with doxazosin use.
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

74191-85-8
Record name Doxazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74191-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275-277, 289 - 290 °C
Record name Doxazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-bismethoxyquinazoline (III) (3.2 grams, 13.35 mmole), Compound 4 from Example 2 (3.4 grains, 13.75 mmole) and n-butanol (72 ml) were subjected to a 50 ml round-bottom flask and heated under refluxing for 3.5 hours under a nitrogen atmosphere. Cooling to 75° C., the solid products were filtered and collected, dried in an oven to obtain 5.25 grams of Doxazosin hydrochloride (10.76 mmole, Yield: 81%). The Doxazosin hydrochloride was added to a 1N NaOH solution and heated for dissolution. After cooling, the solution was extracted with 150 ml of dichloromethane twice. The organic layer was filtered and dried with anhydrous sulfate, and concentrated to obtain 4.61 grams of white Doxazosin solid: 1H NMR (CDCl3) δ 3.63-4.09 (m, 8 H), 3.91 (s, 3H), 3.96 (s, 3H), 4.35 (dd, J=11.9, 7.9 Hz, 1H), 4.52 (dd, J=11.9, 2.4 Hz, 1H), 4.88 (dd, J=7.9, 2.4 Hz, 1H), 6.85-6.95 (m, 5H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and compound 1 (3.4 g, 13.75 mmol) prepared from Example 3 were dissolved in 72 mL of n-butanol. The mixture was refluxed under nitrogen for 3.5 hours. After cooling to 75° C., the solid product was obtained by filtration and dried to afford 5.25 g of hydrochloride salt of Doxazosin (10.76 mmol, 81% yield). 1 N NaOH solution was added to the salt. The mixture was heated to help the salt dissolved. After cooling, the mixture was extracted with 150 mL of dichloromethane twice. The organic layer was dried with anhydrous sodium sulfate and concentrated to afford 4.61 g of Doxazosin.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin
Reactant of Route 2
Reactant of Route 2
Doxazosin
Reactant of Route 3
Reactant of Route 3
Doxazosin
Reactant of Route 4
Reactant of Route 4
Doxazosin
Reactant of Route 5
Reactant of Route 5
Doxazosin
Reactant of Route 6
Reactant of Route 6
Doxazosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.